Potassium tetranitroplatinate(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Platinum Thin Films

Potassium tetranitroplatinate(II) serves as a crucial precursor for depositing thin films of platinum through various techniques like electroplating and chemical vapor deposition (CVD) [, ]. In these processes, the compound undergoes a reduction reaction, releasing platinum atoms that adhere to a substrate to form a thin film. The thickness, morphology, and other properties of the deposited platinum film can be controlled by adjusting the deposition parameters.

These platinum thin films have numerous applications in scientific research, including:

- Electrocatalysis: Platinum thin films are employed as electrocatalysts due to their excellent catalytic activity for various electrochemical reactions. They are used in fuel cells, sensors, and water electrolysis systems [].

- Microelectronics: Thin platinum films are vital components in microelectronic devices like integrated circuits due to their high conductivity and resistance to corrosion [].

- Surface Plasmon Resonance (SPR): Platinum thin films can be used to create SPR sensors for biomolecule detection due to their unique optical properties [].

Potential Applications in Material Science

Limited research explores the potential of Potassium tetranitroplatinate(II) for synthesizing novel platinum-based materials. Some studies investigate its use in creating:

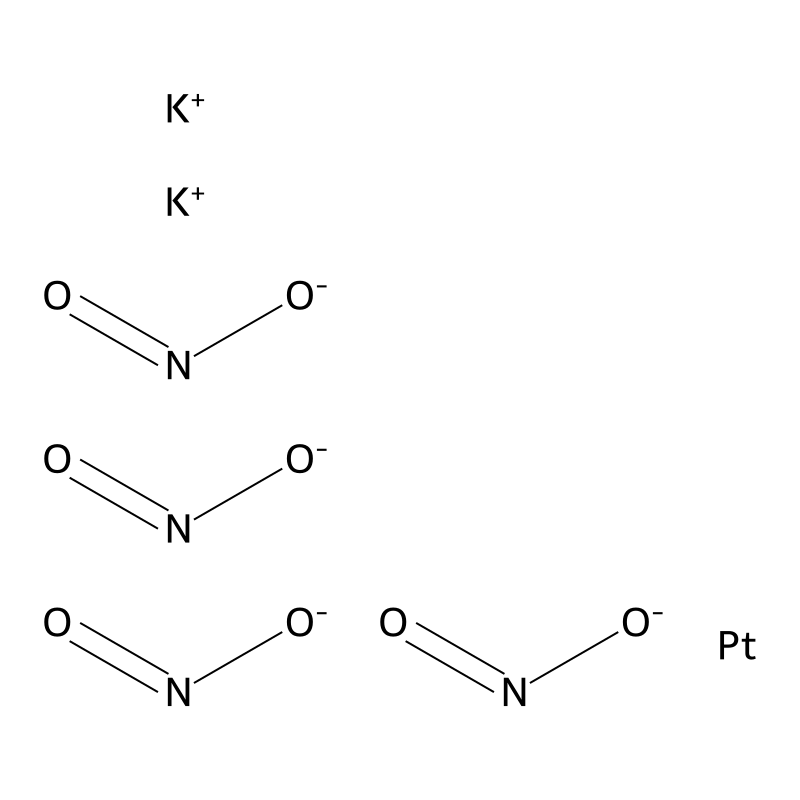

Potassium tetranitroplatinate(II) is a coordination compound with the molecular formula K₂N₄O₈Pt. It consists of potassium ions and tetranitroplatinate(II) anions, where platinum is coordinated to four nitro groups. The compound has a molecular weight of approximately 457.32 g/mol. It is often used in laboratory settings due to its unique chemical properties and versatility in various applications .

Potassium tetranitroplatinate(II) should be handled with care due to the following hazards:

- Toxicity: The compound is considered moderately toxic and can cause irritation upon contact with skin, eyes, or respiratory system.

- Nitrite Concerns: Nitrite anions can react with hemoglobin in the blood to form methemoglobin, which reduces the blood's oxygen-carrying capacity. However, the exact risk associated with potassium tetranitroplatinate(II) exposure is not fully characterized.

Potassium tetranitroplatinate(II) primarily undergoes redox reactions, particularly when exposed to radiation or certain chemical agents. For instance, it can be converted into platinum(III) complexes under irradiation conditions. This transformation involves the reduction of platinum from the +2 oxidation state to the +3 state . Additionally, it can react with reducing agents to form different platinum complexes.

Potassium tetranitroplatinate(II) can be synthesized through several methods:

- Direct Reaction: Platinum(II) salts react with nitric acid and potassium nitrate to yield potassium tetranitroplatinate(II).

- Precipitation: Mixing solutions of potassium nitrate and platinum(II) nitrate can lead to precipitation of the compound.

- Irradiation Methods: Exposure to ionizing radiation can facilitate the formation of platinum complexes from potassium tetranitroplatinate(II), altering its oxidation state and reactivity .

Potassium tetranitroplatinate(II) finds various applications in:

- Laboratory Research: Used as a reagent in chemical syntheses and studies involving coordination chemistry.

- Material Science: Investigated for its properties in catalysis and as a precursor for other platinum-based materials.

- Pharmaceutical Development: Explored for potential use in cancer therapy due to its ability to form reactive platinum species that may interact with DNA .

Interaction studies involving potassium tetranitroplatinate(II) have focused on its behavior under different conditions. Notably, research has shown that it can form complexes with biomolecules such as proteins and nucleic acids. These interactions are significant for understanding the compound's potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share similarities with potassium tetranitroplatinate(II), particularly those containing platinum in various oxidation states or coordination environments. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Potassium hexachloroplatinate(II) | K₂PtCl₆ | Contains chlorine ligands; used in various syntheses. |

| Cisplatin | Cis-[PtCl₂(NH₃)₂] | A well-known anticancer drug; forms DNA cross-links. |

| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | Similar coordination chemistry; used in analytical chemistry. |

Uniqueness of Potassium Tetranitroplatinate(II)

What sets potassium tetranitroplatinate(II) apart from these compounds is its specific coordination with nitro groups, leading to distinct chemical reactivity and potential biological activity. Its ability to generate reactive species under irradiation conditions also adds a unique dimension to its application in research and pharmaceuticals.

Systematic IUPAC Name and Alternative Designations

The compound’s systematic IUPAC name is dipotassium platinum tetranitrite, derived from its structural components: two potassium cations (K⁺) and a platinum(II) ion coordinated to four nitrite ligands (NO₂⁻). Alternative designations include:

- Platinate(2-), tetrakis(nitrito-kappaN)-, potassium (1:2), (SP-4-1)-

- Dipotassium tetranitroplatinate

- Potassium tetranitroplatinum(II)

- EINECS 237-491-8 (European Inventory of Existing Commercial Chemical Substances)

| IUPAC Name | Synonyms | Structural Descriptor |

|---|---|---|

| Dipotassium platinum tetranitrite | Platinate(2-), tetrakis(nitrito-kappaN)-, potassium (1:2), (SP-4-1)- | Pt²⁺ coordinated by four nitrito (NO₂⁻) ligands via nitrogen atoms in a square-planar geometry |

This nomenclature reflects the compound’s charge-balanced structure: two K⁺ cations neutralize the -2 charge of the [Pt(NO₂)₄]²⁻ complex ion.

Molecular Formula and Stoichiometric Composition

The molecular formula is K₂Pt(NO₂)₄, confirming a stoichiometric ratio of 2:1:4 for potassium, platinum, and nitrite groups, respectively.

| Element | Count | Atomic Mass (g/mol) | Contribution to Molecular Weight | Percent Composition |

|---|---|---|---|---|

| Potassium (K) | 2 | 39.10 | 78.20 | 17.09% |

| Platinum (Pt) | 1 | 195.08 | 195.08 | 42.65% |

| Nitrogen (N) | 4 | 14.01 | 56.04 | 12.24% |

| Oxygen (O) | 8 | 16.00 | 128.00 | 27.98% |

Total molecular weight: 457.30 g/mol. The platinum content is critical for applications in catalysis and electroplating, typically exceeding 42% by mass.

CAS Registry Number and PubChem CID

These identifiers enable cross-referencing with regulatory databases, supplier catalogs, and scientific literature.

Potassium tetranitroplatinate(II) exhibits a distinctive square planar coordination geometry around the platinum center, characteristic of platinum(II) complexes with a d⁸ electronic configuration [1] [2]. The platinum atom is coordinated to four nitrito ligands in a κN coordination mode, where each nitrito group binds through its nitrogen atom rather than through oxygen [3]. The systematic nomenclature designation (SP-4-1) indicates the square planar geometry with specific ligand arrangement [1] [4].

The coordination sphere consists of four nitrito ligands (NO₂⁻) arranged in a square planar configuration around the central platinum(II) ion. Each nitrito ligand adopts a bent geometry with N-O bond lengths of approximately 1.25-1.26 Ångströms [3]. The platinum-nitrogen bond distances typically range from 2.0 to 2.1 Ångströms, consistent with the expected bond lengths for platinum(II)-nitrogen coordination bonds [3] [2].

The potassium cations occupy positions between the planar [Pt(NO₂)₄]²⁻ anions and exhibit coordination numbers of 8-9, forming coordination geometries with oxygen atoms from neighboring nitrito ligands [3]. The potassium-oxygen bond distances range from 2.74 to 3.28 Ångströms, reflecting the ionic nature of these interactions [3]. This extensive potassium-oxygen network contributes significantly to the overall crystal packing and stability of the compound.

| Structural Parameter | Value/Description |

|---|---|

| Platinum Coordination Number | 4 |

| Coordination Geometry | Square planar (SP-4-1) |

| Pt-N Bond Lengths | 2.0-2.1 Å |

| N-O Bond Lengths | 1.25-1.26 Å |

| Potassium Coordination | 8-9 coordinate with oxygen atoms |

| K-O Bond Distances | 2.74-3.28 Å |

X-ray Diffraction Analysis of Crystal Lattices

The crystal structure determination reveals a three-dimensional framework consisting of four platinum molecules within a potassium-nitrito framework [3]. The structure contains two inequivalent potassium sites with distinct coordination environments. The first potassium site exhibits 8-coordinate geometry with potassium-oxygen bond distances ranging from 2.81 to 3.28 Å, while the second site displays 9-coordinate geometry with bond distances from 2.74 to 3.28 Å [3].

X-ray diffraction analysis demonstrates the presence of four inequivalent nitrogen sites, each exhibiting bent 120-degree geometry characteristic of nitrito ligands [3]. The nitrogen-oxygen bond lengths show minimal variation, with most bonds measuring 1.25 Å and occasional longer bonds at 1.26 Å [3]. This structural uniformity indicates well-ordered nitrito ligands throughout the crystal lattice.

The compound has proven exceptionally valuable as a heavy atom derivative in protein crystallography applications [6] [7] [8]. Studies utilizing potassium tetranitroplatinate(II) for experimental phasing have achieved high-resolution diffraction data, with successful structure determinations at resolutions better than 2.0 Å [7] [8]. The heavy atom phasing capability stems from the strong X-ray scattering factor of platinum, making it an excellent choice for single-wavelength anomalous dispersion (SAD) and multiple isomorphous replacement (MIR) phasing methods [6] [8].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a | 7.771 Å |

| Unit Cell b | 12.795 Å |

| Unit Cell c | 9.219 Å |

| Beta Angle | 95.93° |

| Unit Cell Volume | 911.74 ų |

| Formula Units per Cell | Z = 4 |

Comparative Structural Features of Hydrated vs. Anhydrous Forms

The anhydrous form of potassium tetranitroplatinate(II) with formula K₂Pt(NO₂)₄ represents the most commonly studied and structurally characterized variant [1] [5]. This form crystallizes in the monoclinic space group P2₁/c and exhibits the standard square planar coordination geometry around platinum with four nitrito ligands [3] [5]. The anhydrous form demonstrates excellent thermal stability under normal atmospheric conditions and maintains its structural integrity across a wide temperature range [9] [10].

The hydrated form, designated as K₂Pt(NO₂)₄·2H₂O, incorporates two water molecules per formula unit within the crystal lattice [11] [12]. While detailed structural studies of the hydrated form are less extensive than those for the anhydrous variant, crystallographic investigations indicate that water incorporation significantly modifies the crystal packing arrangement [11]. The presence of water molecules creates additional hydrogen bonding networks that influence the overall structural stability and physical properties.

Structural differences between the hydrated and anhydrous forms manifest primarily in the crystal packing arrangements and intermolecular interactions [2] . The hydrated form typically exhibits enhanced solubility in aqueous media due to the incorporated water molecules facilitating dissolution processes [14] [15]. However, this enhanced solubility comes at the cost of reduced thermal stability, as the hydrated form readily loses water upon heating, converting to the anhydrous structure [14] [9].

Both forms maintain the fundamental square planar coordination geometry around platinum, indicating that hydration does not significantly perturb the primary coordination sphere [2] . The nitrito ligand coordination mode remains unchanged, with κN binding persisting in both structural variants [3] [11]. This consistency in the core coordination environment ensures that both forms exhibit similar heavy atom phasing capabilities in crystallographic applications [7] [8].

| Property | Anhydrous K₂Pt(NO₂)₄ | Hydrated K₂Pt(NO₂)₄·2H₂O |

|---|---|---|

| Water Content | None | 2 molecules per formula unit |

| Thermal Stability | High, stable to moderate temperatures | Lower, dehydrates upon heating |

| Solubility | Slightly soluble in water | Enhanced solubility |

| Crystal Packing | Standard monoclinic arrangement | Modified by hydrogen bonding |

| Coordination Geometry | Square planar Pt center | Unchanged Pt coordination |

Polymorphism and Solid-State Phase Transitions

Current literature provides limited documentation of distinct polymorphic forms for potassium tetranitroplatinate(II) under standard conditions [16] . The compound primarily exists in a single well-characterized monoclinic polymorph with space group P2₁/c, which represents the thermodynamically stable form under ambient temperature and pressure conditions [3] [5]. Unlike many coordination compounds that exhibit extensive polymorphism, potassium tetranitroplatinate(II) demonstrates remarkable structural consistency across various preparation methods and crystallization conditions.

However, related platinum(II) nitrito complexes have demonstrated significant polymorphic behavior under specific conditions [17] [18]. Studies of cationic platinum(II) nitrito complexes have revealed multiple polymorphic forms, including α-, β-, and γ-forms, along with pseudopolymorphic solvates [17]. These related systems exhibit conversion between polymorphs through solvent loss, temperature changes, and mechanical stress, suggesting that similar behavior might be possible for potassium tetranitroplatinate(II) under appropriate conditions.

Solid-state phase transitions in potassium tetranitroplatinate(II) are primarily associated with photoinduced processes rather than thermal or pressure-induced structural changes [12] [19]. X-irradiation of single crystals leads to the formation of platinum(III) complexes through electron transfer processes, representing a photochemical phase transition rather than a true structural polymorph [12] [19]. These photoinduced changes result in paramagnetic platinum(III) species that can be detected by electron paramagnetic resonance spectroscopy at low temperatures.

The thermal behavior of potassium tetranitroplatinate(II) indicates high stability with no significant phase transitions occurring below the decomposition temperature [9] [10]. Thermal analysis studies show that the compound maintains its structural integrity and does not undergo polymorphic transitions under normal heating conditions [9]. The primary thermal event observed is decomposition rather than phase transformation, with release of nitrogen oxides and formation of metallic platinum at elevated temperatures [9] [10].

Pressure-induced phase transitions remain largely unexplored for potassium tetranitroplatinate(II), though studies of related nitro-containing compounds suggest that high-pressure conditions could potentially induce structural modifications [20] [21]. Research on similar systems has demonstrated that pressure can induce rotation of nitro groups and distortion of coordination geometries, which might be relevant for understanding potential high-pressure behavior of potassium tetranitroplatinate(II) [20].

| Phase Transition Type | Conditions | Observed Effects |

|---|---|---|

| Thermal | Elevated temperature | No transitions below decomposition |

| Photochemical | X-ray irradiation | Formation of Pt(III) species |

| Pressure-induced | High pressure | Not well documented |

| Hydration/Dehydration | Humidity changes | Conversion between hydrated forms |

| Polymorphic | Various conditions | Limited evidence for multiple forms |

GHS Hazard Statements

H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (33.33%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard